molecular formula C9H16N2O B12975483 5-(Piperidin-4-yl)pyrrolidin-2-one

5-(Piperidin-4-yl)pyrrolidin-2-one

Cat. No.: B12975483
M. Wt: 168.24 g/mol
InChI Key: JNAGISRCBHJAKH-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)pyrrolidin-2-one is a bicyclic organic compound featuring a pyrrolidin-2-one (a five-membered lactam) fused with a piperidine ring at the 4-position. This structure combines the rigidity of the piperidine moiety with the hydrogen-bonding capability of the lactam group, making it a promising scaffold in medicinal chemistry for targeting enzymes or receptors that recognize cyclic amines and amides.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

5-piperidin-4-ylpyrrolidin-2-one

InChI

InChI=1S/C9H16N2O/c12-9-2-1-8(11-9)7-3-5-10-6-4-7/h7-8,10H,1-6H2,(H,11,12)

InChI Key

JNAGISRCBHJAKH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2CCNCC2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

5-(Piperidin-4-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of 5-(Piperidin-4-yl)pyrrolidin-2-one include:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications
5-(Hydroxymethyl)-5-phenylpiperidin-2-one Piperidin-2-one Phenyl, hydroxymethyl at C5 Enhanced solubility; potential CNS drug scaffold
5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one Pyrrolidin-2-one Piperazine-linked acetylphenyl group Likely kinase inhibition due to acetylphenyl
7-(Piperidin-4-yl)pyrazino-pyrimidinone derivatives Pyrazino-pyrimidinone Piperidin-4-yl at position 7 Anticancer candidates (patent applications)
4-(Piperidin-1-yl)phenyl-chromeno-pyrimidine Chromeno-pyrimidine Piperidine-linked phenyl group Computational drug-like properties
Key Observations:
  • Piperidine vs. Piperazine : Replacement of piperidine (as in this compound) with piperazine (e.g., in ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. Piperazine derivatives often exhibit improved pharmacokinetics due to increased polarity.
  • Substituent Position: The placement of substituents on the piperidine or pyrrolidinone rings significantly impacts bioactivity. For example, hydroxymethyl and phenyl groups (as in ) enhance lipophilicity and membrane permeability, whereas acetylphenyl groups () may improve target binding affinity.

Physicochemical and Pharmacokinetic Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity: The piperidine-pyrrolidinone hybrid likely has moderate LogP (~1–2), comparable to 5-(Hydroxymethyl)-5-phenylpiperidin-2-one (LogP ~2.1) .
  • Solubility: The lactam group in pyrrolidin-2-one improves aqueous solubility relative to non-polar analogs like 5-phenylthiazole .
  • Metabolic Stability : Piperidine rings are generally resistant to oxidative metabolism, but the lactam may undergo hydrolysis under acidic conditions .

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